5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a methyl group and a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 5-methylcyclohexanone with 4-methylbenzenethiol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide (NBS) for bromination followed by nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine: Shares the 4-methylphenylsulfanyl group but differs in the core structure.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: Contains a similar sulfanyl group but with a tetrazole core.
Uniqueness
5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one is unique due to its cyclohexanone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
89816-72-8 |
---|---|
Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-3-6-12(7-4-10)16-14-8-5-11(2)9-13(14)15/h3-4,6-7,11,14H,5,8-9H2,1-2H3 |
InChI Key |
JTOGEOUDWJEORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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